molecular formula C9H21N3 B037221 Guanidine, N,N'-dibutyl- CAS No. 57028-96-3

Guanidine, N,N'-dibutyl-

Cat. No. B037221
CAS RN: 57028-96-3
M. Wt: 171.28 g/mol
InChI Key: HXEJAEDEMWCUTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine derivatives, including N,N'-dibutyl-guanidine, often involves the catalytic addition of amines to carbodiimides, offering an atom-economical alternative to classical synthesis methods. This approach addresses drawbacks like low yields and the use of undesirable substances in traditional methodologies (Alonso-Moreno et al., 2014).

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be complex and varied. For instance, certain syntheses lead to the formation of dihydropyrimidines and pyrimidinamines, indicating a wide range of structural possibilities depending on the reaction conditions and precursors used (Wendelin & Schermanz, 1984).

Chemical Reactions and Properties

Guanidines can be modified and functionalized using tailor-made precursors, demonstrating their versatility in chemical reactions. This modification allows for selective modulation of properties, highlighting the guanidine group's significance in medicinal chemistry (Kapp et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of N,N'-dibutyl-guanidine were not directly found, the physical properties of guanidine derivatives, in general, can significantly vary. These properties are influenced by the molecular structure, which dictates solubility, melting points, and other physical characteristics critical to their application in different scientific fields.

Chemical Properties Analysis

The chemical properties of guanidine derivatives are diverse. For example, guanidines have been known to undergo cyclocondensation reactions, leading to the synthesis of polycyclic structures. This demonstrates the reactivity of guanidine derivatives in forming complex chemical structures with potential for various applications (Overman & Wolfe, 2001).

Scientific Research Applications

Biological Activities and Therapeutic Potential

Guanidine compounds, characterized by their guanidine group, are pivotal in the realm of medicinal chemistry. They form a crucial class of therapeutic agents applicable in treating a wide array of diseases. Guanidine derivatives, including simple derivatives, cyclic analogs, and those incorporating arginine, exhibit diverse pharmacological properties. These compounds have been identified as potential candidates for central nervous system (CNS) drugs, anti-inflammatory agents, inhibitors of various biological processes (such as Na+/H+ exchange and NO synthase), and as antithrombotic, antidiabetic, and chemotherapeutic agents. Their significant role in drug design and development is underscored by recent patents and research focusing on their synthesis and application across different therapeutic areas (Sączewski & Balewski, 2009).

Advances in Guanidine Derivatives Screening

The exploration of guanidine derivatives, both from natural and synthetic origins, has identified their potential in synthetic and medicinal chemistry. Guanidine functionality is integral to many pharmaceutical and cosmetic products. Recent developments in screening methodologies have highlighted the therapeutic potential of these derivatives in neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. Despite the promising outlook, further research is necessary to substantiate their applicability in suggested therapeutic areas, marking a fertile ground for future drug development (Rauf, Din, & Badshah, 2014).

Guanidine-Containing Antifungal Agents

The guanidine moiety is a hallmark of various drugs and biologically active compounds, showcasing broad-spectrum efficacy across different disease areas, including CNS disorders and chemotherapy. A review focusing on antifungal agents containing guanidine groups for treating human-related fungal pathogens from 2004 to 2022 highlights the diversity and efficacy of guanidine-containing derivatives against fungal infections. This review emphasizes the importance of guanidine compounds in developing new antifungal agents, showcasing their potential in addressing human fungal pathogen-related diseases (Baugh, 2022).

Guanidine in Polymer Science and Antimicrobial Agents

Guanidine-containing cationic polyelectrolytes have emerged as significant compounds in developing antimicrobial agents. Their structure-activity relationship, mechanisms of action against pathogenic microflora, and the challenges posed by microbial resistance are crucial areas of ongoing research. Branched oligohexamethyleneguanidine hydrochloride, in particular, has been identified as a promising compound for pharmaceutical substance development, highlighting the role of guanidine derivatives in advancing antimicrobial strategies (Shatalov et al., 2017).

Future Directions

While the future directions for Guanidine, N,N’-dibutyl- are not explicitly mentioned in the search results, guanidines have found application in a diversity of biological activities, indicating their potential for future research and development .

properties

IUPAC Name

1,2-dibutylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEJAEDEMWCUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563856
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, N,N'-dibutyl-

CAS RN

34331-58-3, 57028-96-3
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name poly(hexamethyleneguanide) hydrochloride
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Synthesis routes and methods

Procedure details

A mixture of guanidine hydrochloride (200 parts) and hexamethylene diamine (292 parts) were heated to 120° C. for 4 hours under a nitrogen atmosphere The temperature was then raised to 150–170° C. for a further 5 hours. The mixture was cooled to 80° C. and water (400 parts) was added, maintaining the temperature at 80° C. until dissolution occurred. The mixture was then cooled to give a solution in water of polyhexamethyleneguanidine, referred to as Prepolymer 1, having a weight average molecular weight (Mw) of 1010 and a number average molecular weight (Mn) of 710, as determined by aqueous gel permeation chromatography.
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